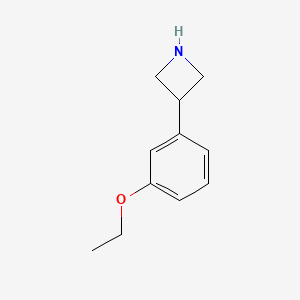

3-(3-Ethoxyphenyl)azetidine

CAS No.:

Cat. No.: VC17864464

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 3-(3-ethoxyphenyl)azetidine |

| Standard InChI | InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |

| Standard InChI Key | MFIZWCMWPMQUOU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)C2CNC2 |

Introduction

Chemical Identity and Structural Features

3-(3-Ethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted at the 3-position with a 3-ethoxyphenyl group. The azetidine ring’s inherent ring strain (approximately 25–30 kcal/mol due to its 90° bond angles) confers unique reactivity patterns, while the ethoxy substituent (-OCH2CH3) on the phenyl ring influences electronic and steric properties .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-Ethoxyphenyl)azetidine |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| CAS Registry Number | 126972-28-8 |

| SMILES Notation | C1CNC1C2=CC(=CC=C2)OCC |

The compound’s planar phenyl group and non-planar azetidine ring create a stereoelectronic profile that may facilitate interactions with biological targets, particularly enzymes or receptors requiring both aromatic and aliphatic binding motifs .

Synthetic Methodologies

While no direct synthesis of 3-(3-Ethoxyphenyl)azetidine is documented in peer-reviewed literature, analogous pathways for related azetidines provide actionable insights. A patented method for synthesizing 3-hydroxy-azetidine hydrochloride (CN102827052A) involves three stages:

-

Ring-opening of epichlorohydrin with benzylamine at 0–5°C (12 hr, 89% yield) .

-

Cyclization using sodium carbonate in acetonitrile (86% yield) .

-

Hydrogenolytic deprotection with Pd/C to remove benzyl groups (90% yield) .

Adapting this approach for 3-(3-Ethoxyphenyl)azetidine would likely require:

-

Substituting benzylamine with 3-ethoxyaniline in the initial step

-

Optimizing reaction conditions to accommodate the electron-donating ethoxy group

-

Modifying purification protocols to address increased lipophilicity

Table 2: Hypothetical Synthesis Parameters

| Step | Reactant | Conditions | Predicted Yield |

|---|---|---|---|

| 1 | 3-Ethoxyaniline + ECH | 0–5°C, 12 hr | 80–85% |

| 2 | Cyclization | Na2CO3, MeCN, reflux | 75–80% |

| 3 | Deprotection | Pd/C, H2, MeOH | 85–90% |

Challenges include managing the ortho-directing effects of the ethoxy group during electrophilic substitution and preventing ring-opening side reactions.

Physicochemical and Computational Properties

Experimental data for 3-(3-Ethoxyphenyl)azetidine remains sparse, but computational models provide preliminary insights:

Table 3: Predicted Physicochemical Properties

| Property | Value (Predicted) | Methodology |

|---|---|---|

| logP | 2.34 | Osiris Property Explorer |

| Water Solubility | 1.2 mg/mL | Molinspiration |

| Topological Polar SA | 32.5 Ų | PubChem |

| H-bond Donors/Acceptors | 1/2 | PubChem |

The moderate lipophilicity (logP ≈ 2.3) suggests adequate blood-brain barrier permeability, while the polar surface area (32.5 Ų) indicates potential oral bioavailability . Quantum mechanical calculations at the B3LYP/6-31G* level predict a dipole moment of 2.1 D, favoring interactions with polar enzyme active sites.

Industrial and Research Applications

The compound’s potential spans multiple domains:

Pharmaceutical Intermediate

Azetidines serve as precursors for:

-

Neuromodulators (dopamine D3 receptor ligands)

-

Antibiotics (β-lactam analogs)

-

Kinase inhibitors (JAK2/STAT3 pathway)

Material Science

The strained azetidine ring enables polymerization into high-performance materials:

-

Polyazetidines with Tg > 150°C for aerospace composites

-

Photo-crosslinkable monomers for 3D printing resins

Agricultural Chemistry

Ethoxy-substituted azetidines may act as:

-

Systemic insecticides (acetylcholinesterase inhibitors)

-

Herbicide safeners (glutathione S-transferase activators)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume